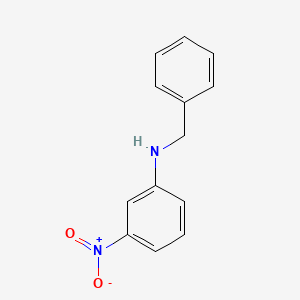

N-benzyl-3-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZNWAWUJPSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350550 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33334-94-0 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-benzyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-3-nitroaniline, a valuable intermediate in the development of various pharmaceuticals and fine chemicals. The synthesis is achieved through a two-step reductive amination process, commencing with the formation of a Schiff base from m-nitroaniline and benzaldehyde (B42025), followed by its reduction to the target secondary amine.

Reaction Principle

The synthesis of this compound from m-nitroaniline and benzaldehyde is a classic example of reductive amination. The initial step involves the acid-catalyzed reaction between the primary amine (m-nitroaniline) and the aldehyde (benzaldehyde) to form an imine, also known as a Schiff base. This is an equilibrium reaction where water is eliminated. The subsequent step involves the reduction of the carbon-nitrogen double bond of the Schiff base to a single bond, yielding the desired this compound. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions.

Experimental Protocols

Step 1: Synthesis of the Schiff Base (N-(3-nitrobenzylidene)aniline)

This procedure is based on established methods for Schiff base formation.

Materials:

-

m-Nitroaniline

-

Benzaldehyde

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-nitroaniline in a minimal amount of ethanol.

-

Add an equimolar amount of benzaldehyde to the solution.

-

Add a catalytic amount (a few drops) of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature. The Schiff base often precipitates out of the solution.

-

The solid product is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried.

Step 2: Reduction of the Schiff Base to this compound

This procedure outlines the reduction of the synthesized Schiff base using sodium borohydride.

Materials:

-

N-(3-nitrobenzylidene)aniline (from Step 1)

-

Methanol (B129727) or Ethanol

-

Sodium borohydride (NaBH₄)

Procedure:

-

Suspend the crude or purified Schiff base in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred suspension. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 molar equivalents) relative to the Schiff base.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then subjected to purification.

Purification

Recrystallization is a common method for purifying the final product. Methanol is a suitable solvent for the recrystallization of this compound.[1]

-

Dissolve the crude this compound in a minimum amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Appearance | Yellow to white solid |

| Melting Point | 102-106 °C |

| FTIR (N-H stretch) | ~3404 cm⁻¹ |

Mandatory Visualizations

Reaction Pathway

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Workflow

References

A Comprehensive Technical Guide to the Reductive Amination Synthesis of N-benzyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of N-benzyl-3-nitroaniline via reductive amination. It covers the underlying mechanism, a detailed experimental protocol, and key characterization data for the resulting compound. This synthesis is a classic example of forming a secondary amine from a primary amine and an aldehyde, a fundamental transformation in organic and medicinal chemistry.

Reaction Overview

Reductive amination is a powerful and widely used method for the synthesis of amines. The process involves the conversion of a carbonyl group (from an aldehyde or ketone) to an amine through an intermediate imine, which is then reduced in situ.[1] For the synthesis of this compound, 3-nitroaniline (B104315) is reacted with benzaldehyde. The overall transformation is depicted below:

Overall Reaction Scheme:

-

Reactants: 3-Nitroaniline and Benzaldehyde

-

Intermediate: N-(3-nitrophenyl)-1-phenylmethanimine (a Schiff base)

-

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or a similar hydride agent.[2]

-

Product: this compound

Mechanism of Reductive Amination

The synthesis proceeds in two main stages that can be performed sequentially or as a one-pot reaction.[3]

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (3-nitroaniline) on the carbonyl carbon of the aldehyde (benzaldehyde). This forms a hemiaminal (or carbinolamine) intermediate.[4] Under mildly acidic conditions, the hemiaminal undergoes dehydration to form an iminium ion, which then deprotonates to yield the stable Schiff base (imine) intermediate.[4][5]

-

Reduction: The C=N double bond of the imine is then reduced by a hydride-donating reagent, such as sodium borohydride (NaBH₄). The hydride attacks the electrophilic carbon of the imine, and subsequent workup yields the final secondary amine product, this compound.[4][6]

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of N-benzyl-3-nitroaniline: Mechanisms, Kinetics, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitroaniline is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, dyes, and other specialty chemicals. The presence of the nitro group offers a handle for further functionalization, while the secondary amine linkage is a common motif in biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, kinetic considerations, and detailed experimental protocols. The information is tailored for researchers and professionals in the fields of chemistry and drug development to facilitate the efficient and well-understood synthesis of this compound.

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through several established synthetic strategies. The most prominent methods include:

-

Reductive Amination: A two-step, one-pot reaction involving the formation of a Schiff base from 3-nitroaniline (B104315) and benzaldehyde (B42025), followed by in-situ reduction.

-

Direct N-Benzylation: The direct alkylation of 3-nitroaniline with a benzyl (B1604629) halide.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.

This guide will delve into the specifics of each of these methodologies.

Reductive Amination

Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds. For the synthesis of this compound, this process involves the reaction of 3-nitroaniline with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced to the desired secondary amine.

Mechanism

The reaction proceeds in two key stages:

-

Imine Formation: 3-Nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to yield the N-(3-nitrobenzylidene)aniline Schiff base. The reaction is typically acid-catalyzed to facilitate the removal of the water molecule.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Sodium borohydride is often preferred due to its lower toxicity.

Experimental Protocol

A representative experimental procedure for the synthesis of this compound via reductive amination is as follows[1][2][3]:

Materials:

-

3-Nitroaniline

-

Benzaldehyde

-

Methanol (B129727) or Ethanol

-

Sodium Borohydride (NaBH₄)

-

Glacial Acetic Acid (optional, for catalysis of imine formation)

-

Distilled water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq.) in methanol.

-

Add benzaldehyde (1.0-1.1 eq.).

-

If desired, a catalytic amount of glacial acetic acid can be added to accelerate imine formation.

-

Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the appearance of the imine spot.

-

-

Reduction:

-

Once imine formation is complete (or has reached equilibrium), cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise to control the exothermic reaction and gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until the imine is fully consumed (monitor by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding distilled water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[4]

-

Kinetics

-

Imine Formation: The rate of imine formation is influenced by the nucleophilicity of the amine and the electrophilicity of the aldehyde. The electron-withdrawing nitro group on the aniline (B41778) ring decreases the nucleophilicity of the amino group, which can slow down this step. The reaction is also pH-dependent; acidic conditions can catalyze the dehydration step but can also protonate the amine, rendering it non-nucleophilic.

-

Reduction: The rate of reduction depends on the concentration of the imine and the reducing agent. The choice of reducing agent also plays a crucial role; for instance, sodium triacetoxyborohydride (B8407120) is known to be a mild and selective reducing agent for imines.

| Parameter | Condition | Effect on Reaction Rate |

| Temperature | Increased | Increases rates of both imine formation and reduction. |

| Catalyst (Acid) | Added | Can accelerate imine formation. |

| Reducing Agent | Choice and Concentration | Affects the rate and selectivity of the reduction step. |

Workflow Diagram

Direct N-Benzylation

Direct N-alkylation, or in this case N-benzylation, is a classical approach to forming C-N bonds. It involves the reaction of 3-nitroaniline with a benzyl halide, typically in the presence of a base.

Mechanism

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the benzylic carbon of the benzyl halide, displacing the halide ion as a leaving group. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral secondary amine and driving the reaction to completion.

Experimental Protocol

A general procedure for the direct N-benzylation of an aniline is as follows, adapted for 3-nitroaniline[5][6]:

Materials:

-

3-Nitroaniline

-

Benzyl chloride or Benzyl bromide

-

A suitable base (e.g., Sodium bicarbonate, Potassium carbonate, or a non-nucleophilic organic base like Diisopropylethylamine)

-

A suitable solvent (e.g., Acetonitrile (B52724), DMF, or Toluene)

-

Potassium iodide (optional, as a catalyst with benzyl chloride)

-

Distilled water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 3-nitroaniline (1.0 eq.), the chosen base (e.g., potassium carbonate, 2.0 eq.), and the solvent (e.g., acetonitrile).

-

If using benzyl chloride, a catalytic amount of potassium iodide can be added to facilitate the reaction by in-situ formation of the more reactive benzyl iodide.[7]

-

Stir the suspension at room temperature.

-

-

Addition of Benzyl Halide:

-

Slowly add benzyl bromide or benzyl chloride (1.0-1.2 eq.) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to an appropriate temperature (e.g., reflux in acetonitrile) and monitor the progress by TLC. The reaction time will depend on the reactivity of the substrates and the reaction temperature.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Kinetics

The kinetics of this SN2 reaction are second order overall, being first order in both the amine and the benzyl halide.

Rate = k[3-Nitroaniline][Benzyl Halide]

Several factors influence the reaction rate:

-

Nucleophilicity of the Amine: The electron-withdrawing nitro group reduces the nucleophilicity of the 3-nitroaniline compared to aniline, which can lead to slower reaction rates.[6]

-

Leaving Group: The reactivity of the benzyl halide follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions by solvating the cation of the base and leaving the "naked" anion as a stronger base, and by stabilizing the transition state.

-

Base: A stronger, non-nucleophilic base will more effectively deprotonate the intermediate ammonium salt, driving the equilibrium towards the product.

| Parameter | Condition | Effect on Reaction Rate |

| Concentration | Increased reactant concentrations | Increases reaction rate. |

| Leaving Group | I > Br > Cl | Rate increases with a better leaving group. |

| Solvent | Polar aprotic | Generally increases the rate. |

| Base Strength | Increased | Can increase the overall conversion rate. |

Mechanism Diagram

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. It offers a versatile route to this compound, potentially by coupling 3-nitroaniline with a benzyl halide or by coupling benzylamine (B48309) with a 3-halonitrobenzene. The former is generally more common.

Mechanism

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps[8][9]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or benzyl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (in this case, 3-nitroaniline) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl or N-benzyl amine product and regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the success of the reaction, influencing the rates of oxidative addition and reductive elimination and preventing side reactions.

Experimental Protocol

A general protocol for the Buchwald-Hartwig amination is provided below, which would require optimization for the specific synthesis of this compound[10][11]:

Materials:

-

3-Nitroaniline

-

Benzyl bromide or chloride

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup (under inert atmosphere):

-

To an oven-dried Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the anhydrous, deoxygenated solvent.

-

Add 3-nitroaniline and the benzyl halide.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Kinetics

The kinetics of the Buchwald-Hartwig amination are complex and depend on the specific catalyst system (palladium precursor and ligand) and the substrates. The rate-determining step can vary. For electron-poor amines like 3-nitroaniline, the deprotonation of the amine or the reductive elimination step can be rate-limiting. Kinetic studies on similar systems have shown that the nature of the base can influence the pathway of oxidative addition.[12] The choice of ligand is paramount, as it affects the rates of all steps in the catalytic cycle.

| Parameter | Condition/Choice | Effect on Reaction Rate |

| Catalyst Loading | Increased | Increases the overall rate. |

| Ligand | Bulky, electron-rich phosphines | Generally accelerate reductive elimination. |

| Base | Strong, non-coordinating | Essential for amine deprotonation. |

| Temperature | Increased | Increases the reaction rate. |

Catalytic Cycle Diagram

Summary and Comparison of Methods

| Feature | Reductive Amination | Direct N-Benzylation | Buchwald-Hartwig Amination |

| Reagents | 3-Nitroaniline, Benzaldehyde, Reducing Agent | 3-Nitroaniline, Benzyl Halide, Base | 3-Nitroaniline, Benzyl Halide, Pd Catalyst, Ligand, Base |

| Mechanism | Imine formation followed by reduction | SN2 | Catalytic Cycle |

| Advantages | Mild conditions, readily available starting materials, often one-pot. | Simple procedure, no metal catalyst required. | Broad substrate scope, high functional group tolerance. |

| Disadvantages | Requires a stoichiometric reducing agent. | Can be slow for deactivated anilines, risk of over-alkylation. | Requires an expensive and air-sensitive catalyst, inert atmosphere. |

| Kinetics | Dependent on two sequential reaction rates. | Second-order (first order in each reactant). | Complex, dependent on catalyst system and substrates. |

Conclusion

The synthesis of this compound can be successfully accomplished through several reliable methods, each with its own set of advantages and considerations. Reductive amination offers a mild and often high-yielding route that avoids the use of transition metal catalysts. Direct N-benzylation is a straightforward classical method, though it may require more forcing conditions due to the reduced nucleophilicity of 3-nitroaniline. The Buchwald-Hartwig amination provides a powerful and versatile, albeit more complex and costly, alternative that is particularly useful when other methods fail. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the specific requirements for purity and yield. This guide provides the necessary foundational knowledge for researchers to select and implement the most suitable method for their synthetic goals.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. DSpace [open.bu.edu]

- 3. gctlc.org [gctlc.org]

- 4. N-Benzyl-3-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. benchchem.com [benchchem.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of N-benzyl-3-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound featuring a benzyl (B1604629) group, a nitro group, and an aniline (B41778) moiety.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its analysis. The information presented is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science, where this compound may serve as a key intermediate.[1]

Physicochemical Properties

This compound typically appears as a yellow to orange solid, a characteristic indicative of the nitro group.[1] It is soluble in organic solvents, with limited solubility in water due to its hydrophobic benzyl group.[1] A summary of its key physicochemical data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 228.25 g/mol | [2][3][4][5] |

| Exact Mass | 228.089877630 Da | [2][4] |

| Melting Point | 102-106 °C | [3][5] |

| Boiling Point | 379.8 °C at 760 mmHg 223-224 °C at 3 Torr | [2][3] |

| Density | 1.258 g/cm³ (Predicted) | [2][3] |

| Appearance | Yellow to white solid | [5] |

| pKa | 1.72 ± 0.10 (Predicted) | [3] |

| LogP | 3.80310 | [2] |

| XLogP3 | 3.0 | [2] |

| Vapor Pressure | 5.69E-06 mmHg at 25°C | [2] |

| Flash Point | 183.5 °C | [2] |

| Refractive Index | 1.658 | [2] |

| Hydrogen Bond Donor | 1 | [2] |

| Hydrogen Bond Acceptor | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Polar Surface Area | 57.85 Ų | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis via Reductive Amination

A common method for synthesizing this compound involves a two-step process starting from m-nitroaniline and benzaldehyde (B42025).[6]

Step 1: Schiff Base Formation

-

Dissolve m-nitroaniline and an equimolar amount of benzaldehyde in a suitable solvent such as ethanol (B145695) or methanol (B129727) in a round-bottom flask.

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Schiff base (N-(3-nitrobenzylidene)aniline).

-

Collect the solid product by vacuum filtration and wash with cold solvent.

Step 2: Reduction to this compound [6]

-

Suspend the dried Schiff base in a suitable solvent like methanol.

-

Cool the suspension in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in small portions while stirring.[6]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization, typically from methanol, to yield pure this compound.[6]

Characterization Protocols

2.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare the sample using the KBr pellet method. Mix a small amount of the dried this compound sample with finely ground potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected vibrations include:

-

N-H Stretch (Secondary Amine): A single, medium band around 3350-3310 cm⁻¹.[7]

-

Aromatic C-H Stretch: Peaks in the 3100-3000 cm⁻¹ region.[7]

-

Aliphatic C-H Stretch (CH₂): Bands in the 3000-2850 cm⁻¹ range.[7]

-

NO₂ Asymmetric Stretch: A strong band between 1550-1475 cm⁻¹.[7]

-

NO₂ Symmetric Stretch: A strong band between 1360-1290 cm⁻¹.[7]

-

C-N Stretch (Aromatic Amine): A band in the 1335-1250 cm⁻¹ region.[7]

-

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule. Expect signals for the aromatic protons on both rings, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH-) proton.

-

¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon atoms and their chemical environments (aromatic, aliphatic, and carbons attached to heteroatoms).

-

2.2.3 Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum.

-

Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight (228.25 g/mol ).[2][4] Analyze the fragmentation pattern to gain further structural information.

Workflow and Pathway Visualizations

While no specific signaling pathways involving this compound are prominently documented, the general workflow for its synthesis and characterization provides a logical relationship critical for researchers.

Caption: A flowchart illustrating the general experimental workflow from synthesis to final structural confirmation of this compound.

References

- 1. CAS 33334-94-0: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. BENZYL-(3-NITRO-PHENYL)-AMINE | 33334-94-0 [chemicalbook.com]

- 4. This compound | C13H12N2O2 | CID 682324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. benchchem.com [benchchem.com]

N-benzyl-3-nitroaniline solubility in ethanol, methanol, and acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-benzyl-3-nitroaniline in three common organic solvents: ethanol (B145695), methanol (B129727), and acetone (B3395972). This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents logical and experimental workflows through visualization.

Introduction to this compound

This compound (CAS No. 33334-94-0) is an organic compound with the molecular formula C₁₃H₁₂N₂O₂.[1] It features a structure comprising a benzyl (B1604629) group and a nitro group attached to an aniline (B41778) moiety.[2] Typically appearing as a yellow to orange solid, it serves as a key intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals.[2] Understanding its solubility is crucial for reaction setup, purification processes like recrystallization, and formulation development.

Generally, this compound is soluble in organic solvents, a property attributed to its molecular structure, while it exhibits limited solubility in water due to the hydrophobic nature of its benzyl group.[2] The polarity of the molecule, influenced by the nitro and amine groups, allows for interaction with polar organic solvents like alcohols and acetone.

Solubility Data

While specific quantitative solubility data for this compound in ethanol, methanol, and acetone is not extensively documented in publicly available literature, qualitative descriptions and data from recrystallization experiments provide valuable insights. For a structural analogue, 3-nitroaniline, solubility in these solvents is well-established. This information is summarized below for comparative purposes.

| Compound | Solvent | Temperature | Solubility ( g/100 mL) | Observations / Remarks |

| This compound | Ethanol | Hot | ~1.0 | A sample of 100 mg was reported to dissolve in 10 mL of hot ethanol for recrystallization.[3] |

| Methanol | Ambient | Data Not Available | Expected to be soluble based on its structural properties and recrystallization from methanol being a documented procedure.[4] | |

| Acetone | Ambient | Data Not Available | Expected to be soluble, as it is a common organic solvent for similar compounds.[5] | |

| 3-Nitroaniline (Analogue) | Ethanol | Ambient | 5.0 (1g in 20 mL) | Soluble.[5] |

| Methanol | Ambient | 8.7 (1g in 11.5 mL) | Very Soluble.[5] | |

| Acetone | - | Soluble | Soluble.[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique. The following protocol provides a detailed methodology for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in ethanol, methanol, and acetone at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Ethanol (anhydrous, analytical grade)

-

Methanol (anhydrous, analytical grade)

-

Acetone (anhydrous, analytical grade)

-

Scintillation vials or sealed glass flasks

-

Thermostatic shaker bath or incubator

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation: Set the thermostatic shaker bath to the desired constant temperature (e.g., 298.15 K / 25 °C).

-

Sample Addition: Add an excess amount of solid this compound to several vials for each solvent to be tested. This ensures that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume or mass of the chosen solvent (e.g., 5.0 mL) into each vial containing the solute.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in desired units, such as g/100 mL or mol/L.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key processes and principles related to the solubility and synthesis of this compound.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Caption: The 'Like Dissolves Like' principle applied to this compound.

Synthesis Pathway

A common laboratory synthesis of this compound involves the reductive amination of m-nitroaniline with benzaldehyde.

Caption: Synthesis pathway of this compound via reductive amination.[4]

References

- 1. This compound | C13H12N2O2 | CID 682324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 33334-94-0: this compound | CymitQuimica [cymitquimica.com]

- 3. N-Benzyl-3-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-benzyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-benzyl-3-nitroaniline. Due to the absence of a publicly available, fully assigned experimental spectrum, this guide presents a predicted dataset derived from spectral data of its constituent fragments, 3-nitroaniline (B104315) and N-benzylaniline, and established principles of NMR spectroscopy. This information is intended to support researchers in the identification and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts of the aromatic and aliphatic protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, at 400 MHz)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~7.85 | d | ~2.0 | 1H | H-2 |

| ~7.50 | dd | ~8.0, 2.0 | 1H | H-4 |

| ~7.35-7.25 | m | - | 5H | Benzyl-H (ortho, meta, para) |

| ~7.20 | t | ~8.0 | 1H | H-5 |

| ~6.90 | dd | ~8.0, 2.0 | 1H | H-6 |

| ~4.40 | s | - | 2H | CH₂ |

| ~4.20 | br s | - | 1H | NH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, at 100 MHz)

| Chemical Shift (δ) (ppm) | Assignment |

| ~149.0 | C-3 |

| ~148.5 | C-1 |

| ~138.0 | Benzyl C-1' |

| ~130.0 | C-5 |

| ~129.0 | Benzyl C-3', C-5' |

| ~128.0 | Benzyl C-4' |

| ~127.5 | Benzyl C-2', C-6' |

| ~119.0 | C-4 |

| ~113.0 | C-6 |

| ~108.0 | C-2 |

| ~48.5 | CH₂ |

Experimental Protocols

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

-

Procedure:

-

Weigh the desired amount of this compound and transfer it to a clean, dry vial.

-

Add the deuterated solvent using a clean pipette.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube to prevent solvent evaporation and contamination.[1]

-

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

General Parameters:

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

-

Tuning and Matching: The probe is tuned and matched to the frequency of the nucleus being observed to ensure efficient transfer of radiofrequency power.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[4]

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is usually sufficient to cover all proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.[5]

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the relaxation of the nuclei before the next pulse.

-

Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard for carbon NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is often used, especially to observe quaternary carbons.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integration and Peak Picking: The peak areas are integrated for ¹H NMR to determine the relative number of protons, and the exact chemical shifts of the peaks are determined.

Visualizations

Chemical Structure and NMR Analysis Workflow

The following diagrams illustrate the chemical structure of this compound and a typical workflow for NMR analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for NMR analysis.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of N-benzyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-benzyl-3-nitroaniline. The document details the characteristic vibrational frequencies of its functional groups, offers a standard experimental protocol for spectral acquisition, and presents the data in a clear, tabular format for easy reference.

Introduction to the FT-IR Analysis of this compound

This compound is an organic compound of interest in various fields, including materials science and drug discovery. Its molecular structure, featuring a secondary aromatic amine, a nitro group, and two aromatic rings, gives rise to a unique and informative infrared spectrum. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic absorption bands, researchers can confirm the identity and purity of the compound and gain insights into its molecular structure and bonding.

The key functional groups in this compound that are readily identifiable by FT-IR spectroscopy are the N-H group of the secondary amine, the N-O bonds of the nitro group, the C-N bond, and the aromatic C-H and C=C bonds of the benzene (B151609) rings. Each of these groups absorbs infrared radiation at specific frequencies, resulting in a distinct spectral fingerprint.

Experimental Protocol for FT-IR Analysis

A standard protocol for acquiring the FT-IR spectrum of a solid sample like this compound is outlined below. This method, commonly known as the KBr pellet method, ensures good spectral quality and reproducibility.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: A small amount of the this compound sample (approximately 1-2 mg) is placed in a clean, dry agate mortar.

-

Grinding: About 100-200 mg of dry KBr is added to the mortar. The mixture is then thoroughly ground with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for minimizing scattering of the infrared radiation.

-

Pellet Formation: The powdered mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent KBr pellet.

-

Spectral Acquisition: The KBr pellet is carefully removed from the die and placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. Subsequently, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is then processed, which may include baseline correction and peak labeling.

FT-IR Spectrum Analysis and Functional Group Identification

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the expected characteristic absorption peaks and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 | Medium | N-H Stretch | Secondary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Weak | C-H Stretch | Methylene (CH₂) |

| 1620 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| 1480 - 1440 | Medium | C=C Stretch | Aromatic Ring |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| 1340 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H Out-of-plane Bend | Aromatic Ring |

Note: The exact peak positions can vary slightly due to the specific chemical environment and intermolecular interactions.

The prominent spectral band observed around 3400 cm⁻¹ is attributed to the stretching vibration of the N-H group in the secondary aromatic amine.[1] The presence of strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The aromatic nature of the compound is confirmed by the C-H stretching vibrations typically found between 3100 and 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1620-1440 cm⁻¹ region. A strong band corresponding to the C-N stretching of the aromatic amine is expected in the 1340-1250 cm⁻¹ range.

Visualizing the Analysis Workflow and Molecular Structure

To further clarify the process and the molecular features, the following diagrams have been generated.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Key functional groups in this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands for the secondary aromatic amine, the nitro group, and the aromatic rings serve as a reliable fingerprint for the identification and characterization of this compound. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize FT-IR spectroscopy in their work with this compound and related molecules.

References

In-Depth Technical Guide: Electron Ionization Mass Spectrometry Fragmentation of N-benzyl-3-nitroaniline

For: Researchers, Scientists, and Drug Development Professionals

Proposed Fragmentation Pathway

Electron ionization is a high-energy technique that induces extensive and often predictable fragmentation, providing a structural fingerprint of the analyte. The molecular formula of N-benzyl-3-nitroaniline is C₁₃H₁₂N₂O₂, with a molecular weight of approximately 228.25 g/mol .[1][2][3] Upon ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 228. This molecular ion then undergoes a series of characteristic fragmentation reactions.

The primary fragmentation events are anticipated to be cleavage of the benzylic C-N bond and loss of the nitro group.

-

Benzylic Cleavage: The most favorable cleavage is expected at the C-N bond beta to the unsubstituted phenyl ring. This heterolytic cleavage results in the formation of a highly stable benzyl (B1604629) cation, which rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺). This fragment is responsible for the characteristic and often base peak at m/z 91 .[4]

-

Loss of Nitro Group: Aromatic nitro compounds commonly undergo fragmentation via the loss of the nitro group (•NO₂) or through more complex rearrangements involving the oxygen atoms.[5][6]

-

Loss of •NO₂: Direct cleavage of the C-N bond of the nitro group leads to the loss of a neutral •NO₂ radical (mass 46), resulting in a fragment ion at m/z 182 ([M-46]⁺).

-

Loss of •NO: A common rearrangement in nitroarenes involves the transfer of an oxygen atom to the aromatic ring, followed by the loss of a nitric oxide radical (•NO, mass 30). This would produce a fragment ion at m/z 198 ([M-30]⁺).

-

-

Alpha-Cleavage: Cleavage of the N-C bond between the nitrogen and the nitrophenyl ring can occur, leading to the formation of a 3-nitrophenyl radical and a protonated benzylamine (B48309) fragment ion at m/z 106 (C₇H₈N⁺).

Subsequent fragmentation of these primary ions can lead to other significant peaks in the spectrum. For instance, the phenyl cation at m/z 77 can be formed from the tropylium ion by the loss of acetylene (B1199291) (C₂H₂).

The proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed EI fragmentation pathway of this compound.

Data Presentation: Summary of Key Fragment Ions

The following table summarizes the quantitative data for the proposed primary fragment ions of this compound under electron ionization conditions. The relative abundance is a prediction based on the expected stability of the ions.

| m/z | Proposed Ion Structure | Chemical Formula | Neutral Loss | Predicted Relative Abundance |

| 228 | Molecular Ion (M⁺•) | [C₁₃H₁₂N₂O₂]⁺• | - | Moderate |

| 198 | [M - NO]⁺ | [C₁₃H₁₂N₂O]⁺ | •NO | Low |

| 182 | [M - NO₂]⁺ | [C₁₃H₁₂N]⁺ | •NO₂ | Moderate |

| 106 | Benzylamine Cation | [C₇H₈N]⁺ | •C₆H₄NO₂ | Moderate |

| 91 | Tropylium Ion | [C₇H₇]⁺ | •C₆H₅N₂O₂ | High (Likely Base Peak) |

| 77 | Phenyl Ion | [C₆H₅]⁺ | C₂H₂ (from m/z 91) | Moderate |

Experimental Protocols: Acquiring an EI Mass Spectrum

This section provides a detailed methodology for acquiring an electron ionization mass spectrum of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.[7]

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

2. Gas Chromatography (GC) Conditions:

-

GC Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet:

-

Mode: Splitless or split (e.g., 20:1 ratio).

-

Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 20 °C/min to 300 °C.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[7][8]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450 to ensure capture of the molecular ion and all significant fragments.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed to obtain a clean spectrum.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in this guide. Compare the obtained spectrum with spectral libraries if available.

References

- 1. This compound | C13H12N2O2 | CID 682324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. silis.phys.strath.ac.uk [silis.phys.strath.ac.uk]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Theoretical UV-Vis Absorption Spectrum of N-benzyl-3-nitroaniline: An In-depth Technical Guide

Introduction

N-benzyl-3-nitroaniline is an organic compound of significant interest in various fields, including the synthesis of dyes, pharmaceuticals, and materials for nonlinear optics.[1] Its molecular structure, featuring a nitro group (a strong chromophore and electron-withdrawing group) and a benzylamino group (an auxochrome and electron-donating group) attached to a benzene (B151609) ring, gives rise to interesting electronic properties.[2] Understanding the ultraviolet-visible (UV-Vis) absorption spectrum of this molecule is crucial for predicting its behavior in different chemical environments and for designing new materials with tailored optical properties.

This technical guide provides a comprehensive overview of the theoretical UV-Vis absorption spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational prediction and experimental validation of the electronic spectra of organic molecules. The guide details the computational methodologies, expected spectral data, and a standard experimental protocol for spectral acquisition.

Theoretical Background of UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs light in the UV-Vis range (typically 190-800 nm), electrons are promoted from a lower energy molecular orbital to a higher energy one. The energy of the absorbed light corresponds to the energy difference between these orbitals.

For molecules like this compound, the key electronic transitions are typically:

-

π → π* transitions: These occur in molecules with conjugated π-systems, such as the benzene rings in this compound. These transitions are usually intense.

-

n → π* transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms of the nitro and amino groups, to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions.

The presence of the electron-donating benzylamino group and the electron-withdrawing nitro group on the same aromatic ring leads to a "push-pull" system. This configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation, where electron density moves from the donor side to the acceptor side of the molecule.[3] ICT transitions are highly sensitive to the surrounding environment, particularly the polarity of the solvent.[3][4]

Solvatochromism: This phenomenon describes the shift in the position of an absorption band due to the polarity of the solvent.[5] In polar solvents, molecules with a significant change in dipole moment between the ground and excited states, such as push-pull systems, can be stabilized differently, leading to shifts in the absorption maximum (λmax).[4][6] For nitroaniline derivatives, a bathochromic shift (red shift, to longer wavelengths) is often observed in more polar solvents.[3][5]

Computational Methodology for Theoretical Spectrum Prediction

The theoretical UV-Vis spectrum of a molecule can be reliably predicted using quantum chemical calculations. The most common and effective approach involves a two-step process: ground-state geometry optimization followed by the calculation of excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic transition energies and oscillator strengths, which determine the intensity of the absorption bands.[7][8][9]

A typical computational workflow is illustrated in the diagram below.

Caption: Workflow for the computational prediction of a UV-Vis spectrum.

Detailed Computational Steps:

-

Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation in the ground state. Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p) is commonly employed for this purpose.[8][10]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Excited State Calculation: Using the optimized ground-state geometry, the electronic excited states are calculated using TD-DFT. This step provides the vertical excitation energies (which correspond to λmax values) and the oscillator strengths (which are related to the intensity of the absorption peaks).

-

Solvent Effects: To account for the influence of a solvent, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into both the geometry optimization and excited-state calculations.[7] This is particularly important for polar molecules like this compound.

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to generate a theoretical spectrum. Each transition is typically broadened using a Gaussian or Lorentzian function to simulate the experimental band shape.

Predicted UV-Vis Absorption Data for this compound

While a detailed theoretical study specifically on this compound is not widely published, we can predict its spectral characteristics based on data from similar compounds, such as 3-nitroaniline, and the known electronic effects of the benzyl (B1604629) group. The primary absorption bands are expected to arise from π → π* and intramolecular charge transfer (ICT) transitions.

| Solvent System | Predicted λmax (nm) | Probable Transition Type |

| Non-polar (e.g., Cyclohexane) | ~350 - 370 | π → π* / ICT |

| Polar Aprotic (e.g., Acetonitrile) | ~360 - 380 | π → π* / ICT |

| Polar Protic (e.g., Ethanol) | ~370 - 390 | π → π* / ICT |

Note: These are estimated values based on the known behavior of nitroaniline derivatives.[3][5] The presence of the benzyl group is expected to cause a slight bathochromic shift compared to 3-nitroaniline. A study on a similar compound, this compound (B3NA), reported a lower cut-off wavelength of about 320 nm from its UV-Vis absorption spectrum.[11]

The main absorption band is attributed to an ICT from the electron-rich benzylamino moiety and the phenyl ring to the electron-deficient nitro group. This transition is expected to be highly sensitive to solvent polarity, with a more pronounced red shift in more polar solvents due to the stabilization of the more polar excited state.

Experimental Protocol for UV-Vis Spectroscopic Measurement

To validate the theoretical predictions, an experimental UV-Vis spectrum must be recorded. Below is a standard protocol for this measurement.

Caption: Workflow for the experimental measurement of a UV-Vis spectrum.

Detailed Experimental Steps:

-

Materials and Reagents:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. The compound is soluble in organic solvents.[1]

-

From the stock solution, prepare a series of dilutions (e.g., 1 x 10-5 M to 5 x 10-5 M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range (e.g., 200-600 nm).

-

Set the scan speed and slit width as per the instrument's recommendations for high-resolution spectra.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as the blank. Place it in the reference beam path (or sample path for a blank scan).

-

Run a baseline correction or auto-zero with the blank cuvette.

-

Rinse a sample cuvette with the most dilute sample solution, then fill it with the solution.

-

Place the sample cuvette in the sample beam path and record the absorption spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert Law (A = εcl), where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length, the molar absorptivity at λmax can be calculated.

-

Comparison of Theoretical and Experimental Spectra

A direct comparison between the TD-DFT predicted spectrum and the experimentally measured one is essential for validating the computational model.

-

λmax: The calculated λmax is expected to be in good agreement with the experimental value, typically within a margin of 10-20 nm. Discrepancies can arise from the choice of functional and basis set, and the limitations of the solvent model in capturing specific solute-solvent interactions like hydrogen bonding.[3]

-

Spectral Shape: The overall shape of the theoretical spectrum should resemble the experimental one, although the calculated bandwidths may differ.

-

Intensities: The relative intensities of different absorption bands should be consistent between theory and experiment.

Discrepancies between theoretical and experimental results provide valuable insights into the electronic structure of the molecule and the nature of its interaction with the environment.

Conclusion

The theoretical UV-Vis absorption spectrum of this compound is dominated by an intramolecular charge transfer transition, making it highly sensitive to the solvent environment. Computational methods, particularly TD-DFT, serve as powerful tools for predicting and interpreting its electronic spectrum. By combining theoretical calculations with careful experimental measurements, a detailed understanding of the photophysical properties of this compound can be achieved, facilitating its application in the development of new functional materials and pharmaceutical agents.

References

- 1. CAS 33334-94-0: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 8. arxiv.org [arxiv.org]

- 9. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. reddit.com [reddit.com]

N-Benzyl-3-nitroaniline: A Comprehensive Technical Guide on its Discovery, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-nitroaniline is a substituted aromatic amine that has garnered interest as a versatile intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents. This technical guide provides an in-depth overview of the discovery and first reported synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its physicochemical properties. Furthermore, based on the known biological activities of structurally related N-benzylaniline and nitroaniline derivatives, a potential mechanism of action is hypothesized, focusing on the inhibition of bacterial fatty acid synthesis. This whitepaper aims to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₁₃H₁₂N₂O₂, is an organic compound characterized by a benzyl (B1604629) group and a nitro group attached to an aniline (B41778) framework.[1] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and potential biological activity of the molecule.[1] While not a widely studied compound in its own right, its utility as a synthetic intermediate makes it a molecule of interest in various chemical and pharmaceutical research areas.[1] This guide consolidates the available information on its discovery, synthesis, and properties, and explores its potential biological relevance.

Discovery and First Synthesis

The definitive first synthesis of this compound is not extensively documented in early chemical literature under a singular "discovery" paper. However, a well-established and frequently cited synthesis was presented as a preparatory problem for the 40th International Chemistry Olympiad in 2008. This method, a two-step reductive amination, has become a standard laboratory procedure for the preparation of this compound.

The synthesis involves the reaction of 3-nitroaniline (B104315) with benzaldehyde (B42025) to form an intermediate Schiff base, which is subsequently reduced to the target this compound. This approach is efficient and demonstrates a fundamental transformation in organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 228.25 g/mol | [1][2][3][4][5] |

| CAS Number | 33334-94-0 | [1][2][3][4][5] |

| Appearance | Yellow to orange solid | [1] |

| Melting Point | 106 °C | [6] |

| Boiling Point | 223-224 °C at 3 Torr | [6] |

| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 1.72 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Experimental Protocols for Synthesis

The following section provides a detailed experimental protocol for the synthesis of this compound via a two-step reductive amination, as inspired by the method highlighted in the 40th International Chemistry Olympiad.

Step 1: Synthesis of (E)-N-benzylidene-3-nitroaniline (Schiff Base Intermediate)

Materials:

-

3-nitroaniline

-

Benzaldehyde

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 3-nitroaniline (1.0 equivalent) in methanol.

-

Add benzaldehyde (1.05 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the Schiff base.

-

Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product in a desiccator.

Step 2: Reduction of (E)-N-benzylidene-3-nitroaniline to this compound

Materials:

-

(E)-N-benzylidene-3-nitroaniline (from Step 1)

-

Methanol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Distilled water

-

Büchner funnel and filter paper

Procedure:

-

In an Erlenmeyer flask, suspend the (E)-N-benzylidene-3-nitroaniline (1.0 equivalent) in methanol.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise to the cooled suspension. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the Schiff base.

-

Once the reaction is complete, slowly add distilled water to quench the excess sodium borohydride.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with distilled water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the final product.

Logical and Experimental Workflow

The synthesis of this compound follows a logical progression from starting materials to the final product. This workflow can be visualized as a series of sequential steps, each with specific inputs and outputs.

Potential Biological Signaling Pathway Involvement

While there is no direct evidence in the scientific literature detailing the specific signaling pathway of this compound, the biological activities of structurally similar compounds, namely N-benzylanilines, suggest potential mechanisms of action. One such promising area is the inhibition of bacterial fatty acid synthesis.

Hypothesized Pathway: Inhibition of Bacterial Fatty Acid Synthesis

Several N-benzylaniline derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism for this activity is the inhibition of enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway. The FAS-II pathway is essential for bacterial membrane biosynthesis and is a validated target for antimicrobial drug development.

The following diagram illustrates the hypothesized inhibition of the bacterial FAS-II pathway by an N-benzylaniline scaffold, a class of compounds to which this compound belongs.

It is crucial to note that this proposed pathway is speculative and based on the activity of related compounds. Further research, including enzymatic assays and microbiological studies, is required to validate whether this compound itself exhibits this inhibitory activity.

Conclusion

This compound is a valuable synthetic intermediate with a straightforward and well-documented laboratory synthesis. Its physicochemical properties are well-characterized, facilitating its use in further chemical transformations. While its direct biological role is yet to be extensively studied, the known antimicrobial activities of the broader N-benzylaniline class of compounds suggest a potential for this compound to act as an inhibitor of bacterial fatty acid synthesis. This technical guide provides a foundational resource for researchers, and it is hoped that the hypothesized biological activity will spur further investigation into the potential applications of this and related molecules in drug discovery and development.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 33334-94-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C13H12N2O2 | CID 682324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Benzyl-4-nitroaniline | 14309-92-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to N-benzyl-3-nitroaniline (CAS: 33334-94-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-nitroaniline is an organic compound with the CAS number 33334-94-0. Structurally, it features a benzyl (B1604629) group and a nitro group attached to an aniline (B41778) core. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety information, and known applications, with a particular focus on its potential as a precursor for antibacterial agents. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties